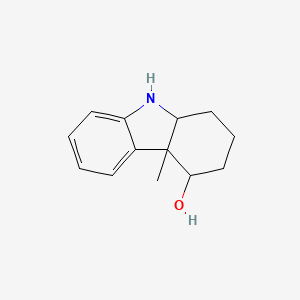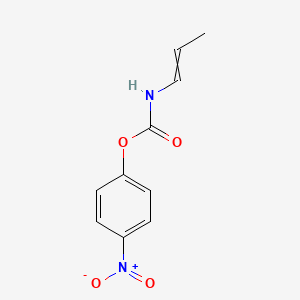
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL is a chemical compound with a molecular weight of 187.28 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For instance, palladium-catalyzed asymmetric hydrogenation is a known method for preparing such compounds . Industrial production methods may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with biological targets. In industry, it can be used in the development of new materials, including fluorescent dyes and organic semiconductors .
Wirkmechanismus
The mechanism of action of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an electron donor in redox reactions, influencing the activity of redox-sensitive proteins .
Vergleich Mit ähnlichen Verbindungen
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be compared with other similar compounds, such as 1-(4A-Methyl-1,2,3,4,4A,9A-hexahydro-carbazol-9-yl)-ethanone and 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole These compounds share a similar core structure but differ in their functional groups and chemical properties
Eigenschaften
CAS-Nummer |
89650-59-9 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
4a-methyl-1,2,3,4,9,9a-hexahydrocarbazol-4-ol |
InChI |
InChI=1S/C13H17NO/c1-13-9-5-2-3-6-10(9)14-11(13)7-4-8-12(13)15/h2-3,5-6,11-12,14-15H,4,7-8H2,1H3 |
InChI-Schlüssel |
KSXGJLSMIIXFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(CCCC1O)NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)



![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

